molecular formula C9H18S B13092085 3,3,5-Trimethylcyclohexane-1-thiol

3,3,5-Trimethylcyclohexane-1-thiol

Cat. No.: B13092085
M. Wt: 158.31 g/mol
InChI Key: LCDWLNISHUZXRB-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexane-1-thiol: is an organic compound with the molecular formula C9H18S . It is a thiol derivative of cyclohexane, characterized by the presence of three methyl groups at positions 3 and 5, and a thiol group at position 1. This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethylcyclohexane-1-thiol typically involves the thiolation of 3,3,5-trimethylcyclohexanone. The reaction is carried out in the presence of an acid catalyst and an organic sulfur compound as a co-catalyst . The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient recycling of catalysts to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 3,3,5-Trimethylcyclohexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

3,3,5-Trimethylcyclohexane-1-thiol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylcyclohexane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is nucleophilic and can form covalent bonds with electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes or the modification of target molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

3,3,5-trimethylcyclohexane-1-thiol

InChI

InChI=1S/C9H18S/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3

InChI Key

LCDWLNISHUZXRB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)S

Origin of Product

United States

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